Olean-12-en-28-oic acid, 3-oxo- (commonly known as 3-oxooleanolic acid or oleanonic acid) is a highly reactive pentacyclic triterpenoid characterized by a C-3 ketone group. While it shares a core structural backbone with the highly abundant oleanolic acid, the oxidation state at the C-3 position transforms this compound from a generic structural scaffold into a highly specialized synthetic intermediate [1]. In industrial and laboratory procurement, 3-oxooleanolic acid is primarily sourced to bypass hazardous oxidation steps in the synthesis of A-ring modified triterpenoids, such as the Nrf2 activator CDDO (bardoxolone precursor) [2]. Additionally, the C-3 ketone imparts distinct biological properties, making it a differentiated baseline material for anti-inflammatory and anti-tumor drug discovery programs [3].
Procurement teams often default to sourcing oleanolic acid due to its lower cost and widespread availability. However, substituting oleanolic acid for 3-oxooleanolic acid in synthetic workflows requires an initial oxidation step (e.g., Jones oxidation) to convert the C-3 hydroxyl to a ketone [1]. This introduces stoichiometric heavy metal waste (chromium), requires rigorous downstream purification to remove toxic trace metals, and adds a unit operation that complicates industrial scale-up [2]. Furthermore, in biological assays targeting 5-lipoxygenase or leukotriene synthesis, the C-3 hydroxyl of oleanolic acid is largely inactive compared to the C-3 ketone, meaning generic substitution will result in assay failure or false negatives in structure-activity relationship (SAR) campaigns [3].
Same oleanane skeleton; oxidation state at C-3 can qualitatively alter endpoint profile — may not transfer directly. Verify pathway-specific response before substituting.
The synthesis of high-value A-ring modified triterpenoids, such as CDDO, requires a ketone at the C-3 position to enable subsequent C-2 formylation. Procuring 3-oxooleanolic acid directly allows for immediate reaction with ethyl formate and sodium methoxide to build the enone functionality [1]. In contrast, starting from oleanolic acid requires a preliminary Jones oxidation, which generates stoichiometric chromium waste and necessitates heavy metal remediation [1].
| Evidence Dimension | Synthetic steps and heavy metal waste generation for C-2 formylation |
| Target Compound Data | Direct 1-step C-2 formylation with zero chromium waste |
| Comparator Or Baseline | Oleanolic acid (requires 2-step process involving toxic CrO3/H2SO4 oxidation) |
| Quantified Difference | Eliminates 1 synthetic step and 100% of heavy metal oxidation waste |
| Conditions | First stage synthesis of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) intermediates |
Procuring the 3-oxo derivative directly streamlines the manufacturing of Nrf2 activators and avoids the regulatory and purification burdens of chromium-based oxidations.
In structure-activity relationship studies targeting inflammatory pathways, the oxidation state at C-3 is critical for target engagement. 3-Oxooleanolic acid demonstrates quantifiable inhibition of leukotriene B4 production in rat peritoneal leukocytes, achieving an IC50 of 17 µM [1]. When evaluated in the exact same assay, the C-3 hydroxyl analog (oleanolic acid) showed negligible inhibitory effects [1].
| Evidence Dimension | Inhibition of leukotriene B4 production in vitro |
| Target Compound Data | IC50 = 17 µM |
| Comparator Or Baseline | Oleanolic acid (negligible inhibitory effect) |
| Quantified Difference | >10-fold increase in targeted 5-LOX pathway inhibition |
| Conditions | Rat peritoneal leukocytes assay |
For pharmacological screening targeting leukotriene synthesis, the 3-oxo form provides a functional bioactive baseline that the generic 3-hydroxyl form cannot match.
The generation of diverse triterpenoid libraries for antimicrobial and cytotoxic screening often relies on modifying the C-3 position. 3-Oxooleanolic acid possesses an immediately reactive electrophilic center, allowing for direct, one-step oxime condensation or reductive amination [1]. Attempting these conjugations with oleanolic acid is impossible without a prior oxidation step, significantly slowing down high-throughput library synthesis [1].
| Evidence Dimension | Compatibility with direct oxime formation and reductive amination |
| Target Compound Data | Direct 1-step synthesis of 3-oxooleanolic acid oximes and morpholides |
| Comparator Or Baseline | Oleanolic acid (requires a 2-step process: oxidation followed by condensation) |
| Quantified Difference | 50% reduction in synthetic steps for C-3 nitrogenous derivatives |
| Conditions | Standard oxime condensation protocols for library generation |
Accelerates the generation of diverse compound libraries for antimicrobial and cytotoxic screening by providing an immediately reactive electrophilic center at C-3.
Directly utilized as the starting material for C-2 formylation and subsequent cyanation in the synthesis of bardoxolone methyl precursors, bypassing the need for hazardous and scale-limiting oxidation steps [1].
Employed as a bioactive reference standard or base scaffold for developing targeted anti-inflammatory agents, specifically in models where the generic oleanolic acid is inactive against leukotriene B4 production [2].
Serves as the ideal electrophilic precursor for synthesizing 3-oxime, 3-amino, and morpholide derivatives for high-throughput antimicrobial and anticancer screening [3].